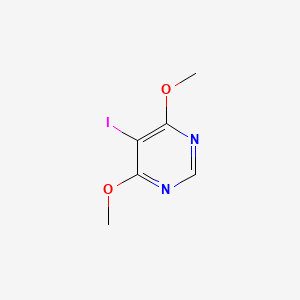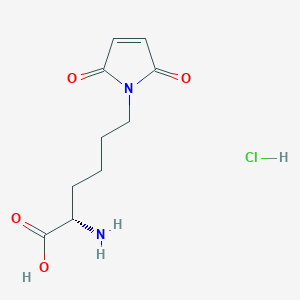
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a substituted aniline or a similar aromatic compound.
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.
Cyclization: Formation of the quinoline ring through cyclization reactions, often involving condensation with aldehydes or ketones.
Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Known for its antimalarial activity.
6-Fluoroquinoline: Explored for its antimicrobial properties.
1-Methylquinoline: Used as a building block in organic synthesis.
Uniqueness
4-Chloro-6-fluoro-1-methylquinolin-2(1H)-one is unique due to the combination of chlorine, fluorine, and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
4-chloro-6-fluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3 |
InChI Key |
FFMSTRORNLWORE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=CC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


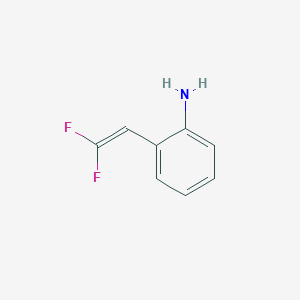
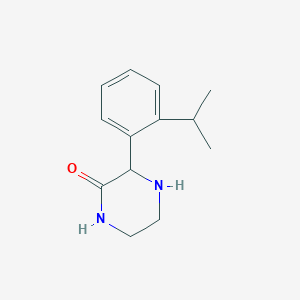

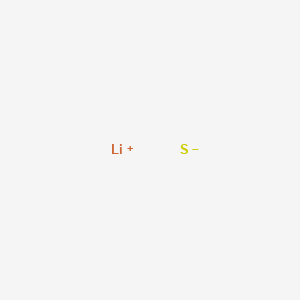
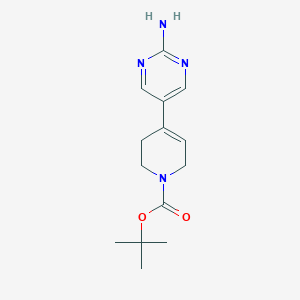
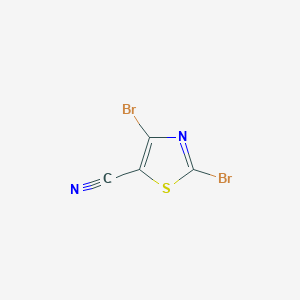
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

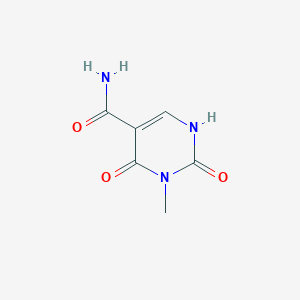
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
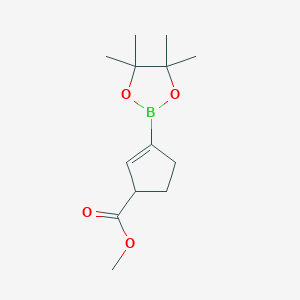
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)
